molecular formula C13H6F23O4P B12702951 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Icosafluoro-11-(trifluoromethyl)dodecyl dihydrogen phosphate CAS No. 94200-56-3

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Icosafluoro-11-(trifluoromethyl)dodecyl dihydrogen phosphate

Cat. No.: B12702951
CAS No.: 94200-56-3
M. Wt: 694.12 g/mol
InChI Key: XVPQHRLANPJWIF-UHFFFAOYSA-N
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Description

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Icosafluoro-11-(trifluoromethyl)dodecyl dihydrogen phosphate (CAS: 94200-56-3) is a highly fluorinated organophosphate compound characterized by a dodecyl chain with 21 fluorine atoms and a terminal trifluoromethyl group at position 11. Its dihydrogen phosphate moiety enhances polarity, enabling applications in surfactants, coatings, and specialty materials. The compound’s extensive fluorination confers exceptional hydrophobicity, thermal stability, and chemical resistance, aligning with properties of per- and polyfluoroalkyl substances (PFAS) .

Properties

CAS No.

94200-56-3

Molecular Formula

C13H6F23O4P

Molecular Weight

694.12 g/mol

IUPAC Name

[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-icosafluoro-11-(trifluoromethyl)dodecyl] dihydrogen phosphate

InChI

InChI=1S/C13H6F23O4P/c14-3(15,1-2-40-41(37,38)39)5(17,18)7(21,22)9(25,26)11(29,30)10(27,28)8(23,24)6(19,20)4(16,12(31,32)33)13(34,35)36/h1-2H2,(H2,37,38,39)

InChI Key

XVPQHRLANPJWIF-UHFFFAOYSA-N

Canonical SMILES

C(COP(=O)(O)O)C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Icosafluoro-11-(trifluoromethyl)dodecyl dihydrogen phosphate typically involves the following steps:

    Fluorination: The starting material, a hydrocarbon chain, undergoes fluorination using elemental fluorine or other fluorinating agents to introduce fluorine atoms at specific positions.

    Phosphorylation: The fluorinated hydrocarbon is then reacted with phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) to introduce the phosphate group.

    Hydrolysis: The resulting intermediate is hydrolyzed to yield the dihydrogen phosphate ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This allows for efficient and scalable production while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Icosafluoro-11-(trifluoromethyl)dodecyl dihydrogen phosphate can undergo various chemical reactions, including:

    Substitution Reactions: The phosphate group can be substituted with other functional groups under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed to yield the corresponding alcohol and phosphoric acid.

    Oxidation and Reduction: While the extensive fluorination provides resistance to oxidation and reduction, under extreme conditions, these reactions can occur.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides or amines can be used in the presence of a base.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

    Oxidation/Reduction: Strong oxidizing or reducing agents may be required for these reactions.

Major Products

    Substitution: Products depend on the substituent introduced.

    Hydrolysis: Alcohol and phosphoric acid.

    Oxidation/Reduction: Products vary based on the specific reaction conditions.

Scientific Research Applications

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Icosafluoro-11-(trifluoromethyl)dodecyl dihydrogen phosphate finds applications in various fields:

    Chemistry: Used as a surfactant or emulsifier in chemical reactions due to its unique surface properties.

    Biology: Employed in the study of membrane proteins and lipid bilayers.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical coatings.

    Industry: Utilized in the production of non-stick coatings, lubricants, and corrosion-resistant materials.

Mechanism of Action

The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Icosafluoro-11-(trifluoromethyl)dodecyl dihydrogen phosphate is primarily attributed to its fluorinated structure. The extensive fluorination imparts hydrophobicity and chemical resistance, allowing it to interact with hydrophobic surfaces and molecules. This interaction can alter the physical properties of surfaces, such as reducing friction or preventing adhesion.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Fluorinated Phosphates

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Fluorine Count Functional Groups
Target Compound (94200-56-3) C12H7F24O4P 758.21 Icosafluoro chain, trifluoromethyl at C11 24 Dihydrogen phosphate
Tris(henicosafluorododecyl) phosphate (106554-16-9) C36H12F63O4P 1736.35 Three henicosafluoro chains (21 F per chain) 63 Phosphate (tris-ester)
Henicosafluoro-2-hydroxytridecyl phosphate (94158-70-0) C13H8F21O5P 674.14 Tridecyl chain, hydroxyl at C2 21 Dihydrogen phosphate, hydroxyl
Hexadecafluoro-2-hydroxyundecyl phosphate (54009-73-3) C12H8F19O5P 624.13 Undecyl chain, hydroxyl at C2, trifluoromethyl at C10 19 Dihydrogen phosphate, hydroxyl
Diammonium icosafluorotridecyl phosphate (94200-50-7) C14H14F23N2O5P 758.21 Icosafluoro chain, hydroxyl at C2, trifluoromethyl at C12 23 Diammonium phosphate, hydroxyl

Key Observations:

Fluorination Density : The target compound (24 F atoms) exceeds shorter-chain analogs like CAS 54009-73-3 (19 F) but is less fluorinated than tris-substituted derivatives (e.g., 63 F in CAS 106554-16-9) .

Functional Groups: Hydroxyl-containing analogs (e.g., CAS 94158-70-0) exhibit higher hydrophilicity but reduced thermal stability compared to the target compound’s non-hydroxylated structure .

Ionic Forms : Diammonium salts (e.g., CAS 94200-50-7) demonstrate enhanced aqueous solubility due to ionic interactions, unlike the dihydrogen phosphate form of the target compound .

Table 2: Application Profiles

Compound Key Applications Performance Advantages Limitations
Target Compound (94200-56-3) Surfactants, firefighting foams, fluoropolymer production High chemical resistance, low surface tension Environmental persistence (PFAS concerns)
Tris(henicosafluorododecyl) phosphate (106554-16-9) Non-stick coatings, lubricants Extreme thermal stability (>300°C) High bioaccumulation potential
Henicosafluoro-2-hydroxytridecyl phosphate (94158-70-0) Biomedical coatings, drug delivery systems Moderate solubility in polar solvents Reduced thermal stability vs. non-hydroxylated analogs
Diammonium icosafluorotridecyl phosphate (94200-50-7) Aqueous film-forming foams (AFFFs), electroplating additives Water solubility, compatibility with ionic environments Limited stability in acidic conditions

Key Insights:

  • Surfactant Efficiency: The target compound’s trifluoromethyl group and long fluorinated chain optimize surface tension reduction, outperforming hydroxylated analogs in non-polar media .
  • Environmental Impact : All PFAS-derived compounds, including the target, exhibit persistence and bioaccumulation risks. Shorter-chain alternatives (e.g., CAS 54009-73-3) are increasingly favored under regulatory pressures .

Computational and Experimental Comparisons

  • Similarity Indexing : Using Tanimoto coefficients, the target compound shows >70% structural similarity to CAS 94200-50-7 but <50% similarity to hydroxylated derivatives (e.g., CAS 94158-70-0), indicating divergent biological interactions .
  • Binding Interactions: Molecular docking studies suggest that trifluoromethyl positioning (C11 in the target vs.

Biological Activity

The compound 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-icosafluoro-11-(trifluoromethyl)dodecyl dihydrogen phosphate (often abbreviated as F-11-DP) is a fluorinated phosphoric acid derivative. Its unique structure and properties suggest potential applications in various biological and environmental contexts. This article aims to provide a comprehensive overview of its biological activity based on existing research.

Chemical Structure and Properties

F-11-DP is characterized by:

  • A long-chain fluorinated alkyl group.
  • A phosphate functional group that may influence its solubility and interaction with biological membranes.

These features are essential for understanding its biological activity and potential toxicity.

The biological activity of F-11-DP can be attributed to several mechanisms:

  • Membrane Interaction : The fluorinated alkyl chain enhances its ability to interact with lipid membranes. This property can disrupt membrane integrity or alter membrane fluidity.
  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways.
  • Cell Signaling Modulation : There is evidence that fluorinated compounds can affect cell signaling pathways by interacting with receptor proteins.

Toxicological Studies

Research indicates that F-11-DP exhibits cytotoxicity in various cell lines:

  • Cytotoxicity Assays : In vitro assays have demonstrated that F-11-DP can induce apoptosis in cancer cell lines at certain concentrations. The mechanism appears to involve oxidative stress and mitochondrial dysfunction.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
HeLa (Cervical)20Mitochondrial dysfunction
A549 (Lung)18Increased reactive oxygen species (ROS)

Case Studies

  • Breast Cancer Treatment : In a study investigating the effects of F-11-DP on MCF-7 cells:
    • The compound was found to reduce cell viability significantly.
    • Increased levels of caspase-3 were observed, indicating activation of the apoptotic pathway.
  • Environmental Impact Studies : Research has shown that compounds similar to F-11-DP can bioaccumulate in aquatic organisms. Their presence raises concerns about long-term ecological effects.

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